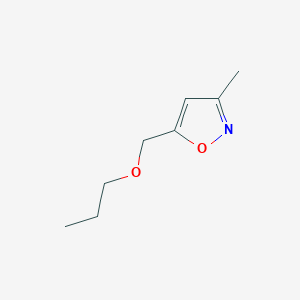

3-Methyl-5-(propoxymethyl)isoxazole

Description

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

3-methyl-5-(propoxymethyl)-1,2-oxazole |

InChI |

InChI=1S/C8H13NO2/c1-3-4-10-6-8-5-7(2)9-11-8/h5H,3-4,6H2,1-2H3 |

InChI Key |

CJWIIJCDLHXNIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC1=CC(=NO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 5 Propoxymethyl Isoxazole

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 3-methyl-5-(propoxymethyl)isoxazole, the primary disconnection breaks the N-O and C-C bonds of the isoxazole (B147169) ring. This leads to two main synthetic strategies: the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine (B1172632) derivative, and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

A logical disconnection of the C3-C4 and N-O bonds points towards a 1,3-dicarbonyl precursor, specifically 1-propoxy-2,4-pentanedione, and hydroxylamine. This is a classic and widely used method for isoxazole synthesis. Another key disconnection across the C4-C5 and N-O bonds suggests a reaction between an α,β-unsaturated ketone (a chalcone-like precursor) and hydroxylamine.

Alternatively, a powerful disconnection across the C3-N and C5-O bonds reveals a 1,3-dipolar cycloaddition pathway. This involves the reaction of acetonitrile (B52724) oxide (the "1,3-dipole") and 1-propoxy-1-propyne (the "dipolarophile"). This method is known for its high regioselectivity in many cases.

Synthesis of Key Isoxazole Ring Precursors

The success of any synthetic route to 3-methyl-5-(propoxymethyl)isoxazole hinges on the efficient preparation of its key precursors.

The synthesis of β-diketones is a cornerstone of many heterocyclic syntheses. researchgate.net A common method for preparing these compounds is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a base. researchgate.net For the synthesis of a precursor to 3-methyl-5-(propoxymethyl)isoxazole, one could envision the reaction of ethyl propoxyacetate with acetone.

| Reactant 1 | Reactant 2 | Product (β-Diketone) |

| Ethyl propoxyacetate | Acetone | 1-Propoxy-2,4-pentanedione |

The reaction of β-enamino diketones with hydroxylamine has also been explored for the regioselective synthesis of isoxazoles. nih.gov This method offers a way to control the final substitution pattern of the isoxazole ring. nih.gov

Chalcones, or α,β-unsaturated ketones, are versatile intermediates in the synthesis of various heterocyclic compounds, including isoxazoles. nveo.orgresearchgate.netnih.govrasayanjournal.co.in They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone. rasayanjournal.co.inderpharmachemica.com To generate a precursor for 3-methyl-5-(propoxymethyl)isoxazole, a potential route would involve the condensation of propoxyacetaldehyde with acetone.

The resulting α,β-unsaturated ketone can then undergo cyclization with hydroxylamine to form the desired isoxazole. nveo.orgrasayanjournal.co.inderpharmachemica.com Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to higher yields and shorter reaction times. nveo.org

| Aldehyde | Ketone | Chalcone (B49325) Precursor |

| Propoxyacetaldehyde | Acetone | 1-Propoxy-3-penten-2-one |

Hydroxylamine and its salts, such as hydroxylamine hydrochloride, are fundamental reagents in isoxazole synthesis. rasayanjournal.co.incdnsciencepub.com The reaction of hydroxylamine with 1,3-dicarbonyl compounds is a well-established method for forming the isoxazole ring. rsc.org The regioselectivity of this reaction can sometimes be an issue, leading to a mixture of isomers. However, by carefully controlling the reaction conditions and the nature of the substituents on the dicarbonyl compound, it is often possible to favor the formation of the desired regioisomer.

Derivatization of hydroxylamine can also be employed to influence the outcome of the cyclization reaction. For instance, the use of N-alkoxycarbonyl O-propargylic hydroxylamines has been shown to be effective in the synthesis of isoxazoles through iodocyclization. nih.gov

Direct Construction of the 3-Methyl-5-(propoxymethyl)isoxazole Core

The 1,3-dipolar cycloaddition reaction is a powerful and highly convergent method for the synthesis of five-membered heterocyclic rings, including isoxazoles. nih.govedu.krdnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkyne or an alkene. nih.gov

For the synthesis of 3-methyl-5-(propoxymethyl)isoxazole, this would involve the reaction of acetonitrile oxide with 1-propoxy-1-propyne. The nitrile oxide can be generated in situ from various precursors, such as α-chlorooximes, by treatment with a base. organic-chemistry.org This method often provides high regioselectivity, leading to the desired 3,5-disubstituted isoxazole. organic-chemistry.orgresearchgate.net

| 1,3-Dipole | Dipolarophile | Product |

| Acetonitrile oxide | 1-Propoxy-1-propyne | 3-Methyl-5-(propoxymethyl)isoxazole |

This approach offers a direct and often efficient route to the target molecule, bypassing the need for multi-step precursor synthesis in some cases.

Post-Cyclization Functionalization and Derivatization

An alternative and often more flexible approach to the synthesis of 3-Methyl-5-(propoxymethyl)isoxazole involves the initial synthesis of a simpler isoxazole core, followed by the introduction of the desired functional groups.

Alkylation and Etherification Strategies at Position 5 (e.g., introducing the propoxymethyl moiety)

A key step in the synthesis of the target molecule is the introduction of the propoxymethyl group at the 5-position of the isoxazole ring. A common strategy involves the synthesis of a 3-methyl-5-(hydroxymethyl)isoxazole intermediate. This intermediate can be prepared through several routes, for example, by the reduction of a 3-methylisoxazole-5-carboxylic acid ester.

Once the 3-methyl-5-(hydroxymethyl)isoxazole is obtained, the propoxymethyl ether can be formed via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, to form an alkoxide, which is then reacted with a propyl halide (e.g., 1-bromopropane). This is a classic and reliable method for ether formation. nih.gov

Alternatively, the synthesis could proceed via a 3-methyl-5-(chloromethyl)isoxazole intermediate. This chloro-derivative can be synthesized from the corresponding hydroxymethyl compound using a chlorinating agent like thionyl chloride. The subsequent reaction of the 3-methyl-5-(chloromethyl)isoxazole with sodium propoxide would then yield the desired 3-Methyl-5-(propoxymethyl)isoxazole.

Chemical Transformations at the Methyl Group at Position 3

The functionalization of the methyl group at the 3-position of the isoxazole ring is generally more challenging compared to the 5-position. Studies on 3,5-dimethylisoxazole (B1293586) have shown that the 5-methyl group is significantly more acidic and therefore more readily deprotonated and alkylated than the 3-methyl group. This difference in reactivity is attributed to the electronic properties of the isoxazole ring.

However, with the use of strong bases such as n-butyllithium or sodium amide, it is possible to deprotonate the 3-methyl group and introduce various electrophiles. This opens up possibilities for further derivatization of the molecule. For instance, the resulting lithiated species could react with aldehydes, ketones, or other electrophiles to introduce new functional groups. It is important to note that these reactions often require carefully controlled conditions to achieve selectivity. The 5-methylisoxazole-3-carboxamide (B1215236) moiety has been utilized as a directing group in palladium-catalyzed C(sp3)-H activation to functionalize the γ-position of the methyl group, indicating that with appropriate strategies, the 3-methyl group can be a site for chemical modification. researchgate.netacs.orgiisermohali.ac.in

Green Chemistry Principles and Sustainable Synthesis Approaches for 3-Methyl-5-(propoxymethyl)isoxazole

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including isoxazoles, to minimize environmental impact and improve efficiency. nih.gov

Several green strategies are applicable to the synthesis of 3-Methyl-5-(propoxymethyl)isoxazole:

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or deep eutectic solvents. For example, the synthesis of isoxazole derivatives has been successfully carried out in aqueous media. orientjchem.org

Catalysis: The use of efficient and recyclable catalysts can significantly reduce waste. Heterogeneous catalysts, such as zeolites (e.g., ZSM-5), have been employed for the one-pot synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, offering advantages in terms of catalyst recovery and reuse. nanobioletters.comresearchgate.net

Energy Efficiency: Microwave irradiation and ultrasound cavitation are energy-efficient techniques that can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov The synthesis of 3,5-disubstituted isoxazoles has been reported using ultrasound assistance, highlighting the potential of this technology. nih.gov

Atom Economy: Multi-component reactions (MCRs) are inherently atom-economical as they combine multiple starting materials in a single step, reducing the number of synthetic steps and the amount of waste generated. nih.gov One-pot syntheses of various isoxazole derivatives exemplify this approach. organic-chemistry.orgnih.govresearchgate.net

By integrating these green chemistry principles, the synthesis of 3-Methyl-5-(propoxymethyl)isoxazole can be designed to be more sustainable and environmentally responsible.

Table 2: Green Synthesis Approaches for Isoxazoles

| Green Chemistry Principle | Methodology | Example Application | Advantages | Reference |

|---|---|---|---|---|

| Alternative Solvents | Use of water as a reaction medium | Synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones | Reduced use of volatile organic compounds (VOCs), lower toxicity. | orientjchem.org |

| Catalysis | Use of heterogeneous zeolite catalyst (ZSM-5) | One-pot synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones | Catalyst is recoverable and reusable, improving sustainability. | nanobioletters.comresearchgate.net |

| Energy Efficiency | Ultrasound-assisted synthesis | Synthesis of 3,5-disubstituted isoxazole-secondary sulfonamides | Faster reaction rates, higher yields, and milder reaction conditions. | researchgate.net |

| Atom Economy | One-pot, multi-component reactions | Synthesis of 3,5-disubstituted isoxazoles from α,β-unsaturated carbonyls | Fewer synthetic steps, reduced waste, and increased efficiency. | organic-chemistry.orgnih.gov |

Chemical Reactivity and Reaction Mechanisms of 3 Methyl 5 Propoxymethyl Isoxazole

Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole core exhibits a rich and varied chemistry, enabling its use as a versatile intermediate in organic synthesis. clockss.orgscilit.com Its reactivity is a balance between its aromatic character and the inherent strain of the five-membered ring containing a weak N-O bond. nih.gov

The isoxazole ring can undergo cleavage under various conditions, leading to the formation of valuable acyclic compounds. A common method for ring opening is catalytic hydrogenation, which typically results in the scission of the N-O bond. clockss.org This transformation can lead to the formation of β-diketones or other polyketides. clockss.org

Another notable ring-opening reaction involves fluorination. Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor can induce a ring-opening fluorination, yielding α-fluorocyanoketones. nih.gov This reaction proceeds through fluorination followed by deprotonation, offering a pathway to tertiary fluorinated carbonyl compounds under mild conditions. nih.gov

Rearrangements of the isoxazole ring are also known, such as the Boulton-Katritzky rearrangement, which has been observed in fused isoxazole systems like isoxazolo[4,5-b]pyridines upon treatment with a base. beilstein-journals.org While not directly reported for 3-Methyl-5-(propoxymethyl)isoxazole, the potential for such rearrangements under specific conditions should be considered.

Table 1: Ring-Opening Reactions of the Isoxazole Core

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | β-Diketones, Poly-β-ketides clockss.org |

| Reductive Cleavage | Raney Nickel | Enaminones |

| Photochemical Rearrangement | UV light | Oxazoles, azirines |

| Base-induced Rearrangement | Strong base (e.g., NaOEt) | Cyano-substituted ketones |

| Ring-Opening Fluorination | Selectfluor | α-Fluorocyanoketones nih.gov |

The isoxazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The π-electron density of the isoxazole ring suggests that electrophilic attack is most likely to occur at the C-4 position. clockss.org Common electrophilic substitution reactions include nitration, halogenation, and chloromethylation. clockss.org For instance, nitration can be achieved using a mixture of nitric and sulfuric acids. clockss.org

The directing effects of the existing substituents on the isoxazole ring are important. In 3-Methyl-5-(propoxymethyl)isoxazole, both the methyl and the propoxymethyl groups are electron-donating, which should activate the ring towards electrophilic attack, primarily at the C-4 position.

Table 2: Electrophilic Substitution on the Isoxazole Ring

| Reaction Type | Reagent | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-methyl-5-(propoxymethyl)isoxazole clockss.org |

| Bromination | Br₂/FeBr₃ | 4-Bromo-3-methyl-5-(propoxymethyl)isoxazole scilit.com |

| Chlorination | Cl₂/AlCl₃ | 4-Chloro-3-methyl-5-(propoxymethyl)isoxazole clockss.org |

| Sulfonation | H₂SO₄/SO₃ | 3-Methyl-5-(propoxymethyl)isoxazole-4-sulfonic acid youtube.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-3-methyl-5-(propoxymethyl)isoxazole |

Nucleophilic attack on the unsubstituted isoxazole ring is generally difficult due to its electron-rich nature. However, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic aromatic substitution (SNAr). rsc.org For example, 5-nitroisoxazoles readily react with various nucleophiles to afford polysubstituted isoxazole derivatives. rsc.org

While 3-Methyl-5-(propoxymethyl)isoxazole itself is not highly susceptible to nucleophilic attack on the ring, conversion of the methyl group or the side chain to an electron-withdrawing group could facilitate such reactions.

The isoxazole ring is relatively stable to oxidizing agents. clockss.org However, the substituents on the ring can be oxidized. For instance, the methyl group at the C-3 position could potentially be oxidized to a carboxylic acid under strong oxidizing conditions.

Reductive transformations, as mentioned earlier, often lead to ring opening. clockss.org Catalytic hydrogenation is a key reductive method that cleaves the N-O bond. clockss.org

Reactivity of the Propoxymethyl Side Chain

The propoxymethyl side chain at the C-5 position introduces additional reaction possibilities, primarily centered around the ether linkage and the adjacent methylene (B1212753) group.

The ether linkage in the propoxymethyl group can be cleaved under specific conditions. Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are commonly used for the cleavage of ethers. This reaction would likely proceed via a protonated ether intermediate, followed by nucleophilic attack by the halide ion, leading to 5-(halomethyl)-3-methylisoxazole and propanol. Lewis acids like boron trichloride (B1173362) (BCl₃) can also mediate the cleavage of ether bonds. nih.gov

Table 3: Potential Reactions of the Propoxymethyl Side Chain

| Reaction Type | Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Ether Cleavage | HBr or HI | 5-(Bromomethyl)-3-methylisoxazole or 5-(Iodomethyl)-3-methylisoxazole and Propanol |

| BCl₃-mediated Cleavage | BCl₃ | 5-(Chloromethyl)-3-methylisoxazole and Propanol nih.gov |

| Radical Halogenation | NBS, light/heat | 3-Methyl-5-(1-bromo-propoxymethyl)isoxazole |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | 3-Methylisoxazole-5-carboxylic acid |

The methylene group adjacent to the isoxazole ring is activated, similar to the methyl group in 3,5-dimethylisoxazole (B1293586), which is known to be reactive. clockss.org This activation is due to the electron-withdrawing nature of the isoxazole ring. Consequently, this methylene group can be deprotonated by a strong base to form a carbanion, which can then react with various electrophiles. For example, it could undergo alkylation or react with carbonyl compounds. clockss.org

Functionalization Reactions of the Propyl Alkyl Chain (e.g., halogenation, oxidation)

The propyl alkyl chain attached to the ether oxygen in 3-methyl-5-(propoxymethyl)isoxazole offers sites for various functionalization reactions. While specific studies on this exact molecule are not extensively documented in the provided results, general principles of alkyl chain reactivity can be applied.

Halogenation: The propyl chain can undergo free-radical halogenation, typically at the secondary carbon, due to the higher stability of the resulting secondary radical compared to a primary radical. The reaction conditions, such as the use of N-bromosuccinimide (NBS) for bromination or sulfuryl chloride for chlorination under UV irradiation or with a radical initiator, would be crucial in directing the substitution.

Oxidation: Oxidation of the propyl chain can lead to different products depending on the reagents and conditions used. Mild oxidation might yield alcohols or ketones at the secondary carbon. More vigorous oxidation could lead to cleavage of the C-C bonds.

It is important to note that the reactivity of the propyl chain can be influenced by the presence of the adjacent ether oxygen and the isoxazole ring. The ether oxygen can direct reactions to the adjacent methylene group through electronic effects.

Transformations of the Methylene Linker Adjacent to the Isoxazole Ring

The methylene linker between the isoxazole ring and the propoxy group is a key site for chemical transformations. Its reactivity is influenced by both the isoxazole ring and the ether oxygen.

Alkylation of the enamine derivative of similar isoxazole compounds has been shown to occur on the olefinic carbon adjacent to the isoxazole ring. clockss.org This suggests that the methylene linker in 3-methyl-5-(propoxymethyl)isoxazole could be deprotonated to form a carbanion, which can then react with various electrophiles. For instance, treatment with a strong base like sodium amide followed by an alkyl halide could introduce an alkyl group at this position. clockss.org

Furthermore, the methylene linker can be involved in cyclization reactions. For example, intramolecular cyclization of related isoxazole derivatives can lead to the formation of fused heterocyclic systems. nih.gov

Mechanistic Investigations of Key Transformations Involving 3-Methyl-5-(propoxymethyl)isoxazole

Understanding the mechanisms of reactions involving isoxazoles is crucial for controlling reaction outcomes and designing new synthetic routes. A variety of techniques are employed to elucidate these mechanisms.

Spectroscopic Probing of Reaction Intermediates

Spectroscopic methods are invaluable for detecting and characterizing transient intermediates in chemical reactions. In the context of isoxazole chemistry, techniques like NMR, IR, and mass spectrometry are routinely used.

For instance, in the study of isoxazole synthesis from chalcones, IR spectroscopy has been used to identify key functional groups in the intermediates and final products. Bands corresponding to C=N and C-O stretching in the isoxazole ring, as well as C=O and C=C bonds in the chalcone (B49325) precursors, provide evidence for the reaction progress. orientjchem.org Similarly, ¹H NMR spectroscopy is used to confirm the structure of synthesized isoxazoles by analyzing the chemical shifts and splitting patterns of the protons, particularly the proton on the isoxazole ring. sciarena.comunifi.it

In photochemical reactions of isoxazoles, time-resolved photoelectron spectroscopy has been employed to study the dynamics of ring-opening reactions, providing insights into the timescales of these processes. acs.org The formation of fleeting intermediates like nitrile ylides in photochemical rearrangements of isoxazoles has been detected using low-temperature argon matrix experiments. nih.gov

Kinetic Studies and Determination of Reaction Rate Laws

Kinetic studies provide quantitative information about reaction rates and how they are affected by reactant concentrations, temperature, and catalysts. This data is essential for formulating reaction rate laws and proposing plausible reaction mechanisms.

In the context of electrochemical synthesis of isoxazoles, kinetic studies, including cyclic voltammetry, have been conducted to support a radical pathway. nih.gov The effect of radical scavengers on the reaction rate provides evidence for the involvement of radical intermediates. nih.gov

For the photoisomerization of isoxazoles, kinetic analysis helps to determine the favorability of different reaction pathways. acs.org By comparing the activation energies and rate constants of competing pathways, the most likely mechanism can be identified.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry has become a powerful tool for investigating reaction mechanisms at the molecular level. Methods like Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) are used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and visualize the geometries of these species. acs.orgaip.orgresearchgate.net

For the photochemical isomerization of 3,5-dimethylisoxazole, computational studies have been used to investigate three potential reaction pathways: an internal cyclization-isomerization path, a ring contraction-ring expansion path, and a direct path. acs.orgresearchgate.netacs.org These calculations help to determine the most energetically favorable route.

Static and dynamical simulations of the photoinduced ring-opening reactions of isoxazole have been performed to understand the reaction pathways. acs.org These simulations can predict the timescale of the reaction and identify the key electronic states involved. acs.org Computational modeling can also be used to predict bioactivation pathways for isoxazole-containing molecules by identifying potential reactive metabolites. nih.gov

Spectroscopic Characterization and Structural Analysis of 3 Methyl 5 Propoxymethyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for detailing the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 3-Methyl-5-(propoxymethyl)isoxazole can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 3-Methyl-5-(propoxymethyl)isoxazole is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts are influenced by the electron-withdrawing nature of the isoxazole (B147169) ring and the adjacent oxygen atom.

The protons of the propoxy group would appear as three distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the central methylene (B1212753) group (-CH₂-), and a triplet for the methylene group attached to the ether oxygen (-O-CH₂-). The methyl group at the 3-position of the isoxazole ring would resonate as a singlet. The methylene protons of the propoxymethyl group attached to the isoxazole ring are expected to appear as a singlet, shifted downfield due to the proximity of the ring and the ether linkage. A key signal would be the singlet corresponding to the proton at the 4-position of the isoxazole ring.

Expected ¹H NMR Data for 3-Methyl-5-(propoxymethyl)isoxazole

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Isoxazole-CH (H-4) | 6.0 - 6.5 | Singlet (s) | N/A |

| Isoxazole-CH₃ (at C-3) | 2.2 - 2.5 | Singlet (s) | N/A |

| -O-CH₂-Propyl | 3.4 - 3.7 | Triplet (t) | 6.5 - 7.0 |

| -CH₂- (middle of propyl) | 1.6 - 1.9 | Sextet | 7.0 - 7.5 |

| -CH₃ (terminal of propyl) | 0.9 - 1.1 | Triplet (t) | 7.0 - 7.5 |

| Isoxazole-CH₂-O- | 4.5 - 4.8 | Singlet (s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-Methyl-5-(propoxymethyl)isoxazole would give rise to a distinct signal. The chemical shifts of the isoxazole ring carbons are characteristic, with the C-3 and C-5 carbons appearing at lower fields due to their attachment to heteroatoms. The carbons of the propoxymethyl side chain would have shifts consistent with an aliphatic ether.

Expected ¹³C NMR Data for 3-Methyl-5-(propoxymethyl)isoxazole

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-3 (Isoxazole) | 160 - 165 |

| C-4 (Isoxazole) | 100 - 105 |

| C-5 (Isoxazole) | 168 - 172 |

| Isoxazole-CH₃ | 10 - 15 |

| Isoxazole-CH₂-O- | 65 - 70 |

| -O-CH₂- (Propyl) | 70 - 75 |

| -CH₂- (middle of propyl) | 20 - 25 |

| -CH₃ (terminal of propyl) | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Key correlations would be expected between the methylene protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity of the propoxymethyl group to the C-5 position of the isoxazole ring. For instance, correlations would be expected from the isoxazole-CH₂- protons to C-5 of the isoxazole ring, and from the -O-CH₂- protons of the propyl group to the isoxazole-CH₂- carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. It could be used to confirm the spatial relationship between the methyl group at C-3 and the proton at C-4 of the isoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). This experimental mass would then be compared to the calculated mass for the molecular formula of 3-Methyl-5-(propoxymethyl)isoxazole (C₈H₁₃NO₂) to confirm the elemental composition. The calculated exact mass for C₈H₁₃NO₂ is approximately 155.0946 g/mol .

Fragmentation Pattern Analysis and Proposed Fragmentation Pathways

In an electron ionization (EI) mass spectrum, the molecular ion would undergo fragmentation, producing a unique pattern of fragment ions. The fragmentation of 3-Methyl-5-(propoxymethyl)isoxazole would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the bond between the isoxazole ring and the methylene group of the side chain, or the C-O bond of the ether, is a likely fragmentation pathway.

Cleavage of the propoxy group: Loss of the propyl group (C₃H₇) or propene (C₃H₆) from the molecular ion would lead to significant fragment ions.

Ring fragmentation: The isoxazole ring itself can undergo characteristic fragmentation, although this may be less prominent than the side-chain cleavages.

Proposed Fragmentation Pathways for 3-Methyl-5-(propoxymethyl)isoxazole

A plausible primary fragmentation would involve the cleavage of the C-O bond of the ether, leading to a stable propoxy cation or a radical, and a fragment corresponding to the isoxazole methyl radical or cation. Another likely fragmentation is the loss of the entire propoxymethyl side chain.

Infrared (IR) and Raman Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are powerful non-destructive methods used to probe the vibrational modes of molecules. Each functional group within a molecule has a characteristic set of vibrational frequencies, and an analysis of the IR and Raman spectra provides a molecular fingerprint, enabling the identification of the compound and the elucidation of its structural features. For 3-Methyl-5-(propoxymethyl)isoxazole, these techniques are instrumental in confirming the presence and connectivity of the isoxazole ring and the propoxymethyl substituent.

Identification of Characteristic Vibrational Modes of the Isoxazole Ring and Propoxymethyl Group

While a dedicated experimental spectrum for 3-Methyl-5-(propoxymethyl)isoxazole is not widely published, the characteristic vibrational modes can be assigned by drawing comparisons with detailed spectroscopic studies on similarly substituted isoxazole derivatives. edu.krddergipark.org.trnih.gov The vibrational spectrum is a composite of the individual modes of the isoxazole heterocycle and the propoxymethyl side chain.

Isoxazole Ring Vibrations: The isoxazole ring, as a fundamental heterocyclic moiety, exhibits several characteristic vibrational bands. Studies on various isoxazole derivatives consistently report key spectral regions. nih.govnih.gov

C=N Stretching: The carbon-nitrogen double bond (C=N) stretching vibration is a prominent feature in the IR and Raman spectra of isoxazoles, typically appearing in the 1630–1580 cm⁻¹ region.

C=C Stretching: The carbon-carbon double bond (C=C) within the ring usually gives rise to a stretching band near 1500–1450 cm⁻¹.

N-O Stretching: The nitrogen-oxygen single bond (N-O) stretching is another key indicator of the isoxazole ring, with its band typically found in the 1420–1380 cm⁻¹ range. dergipark.org.tr

C-O-N Stretching and Bending: The stretching and bending vibrations of the C-O-N linkage within the ring contribute to a series of bands in the fingerprint region (below 1300 cm⁻¹), for instance around 1265-1218 cm⁻¹. edu.krd

Propoxymethyl Group Vibrations: The propoxymethyl group attached at the 5-position of the isoxazole ring has its own set of characteristic vibrations.

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups of the propyl chain are expected to appear in the 2960–2850 cm⁻¹ region.

C-H Bending: The corresponding scissoring and rocking (bending) vibrations for the CH₂ and CH₃ groups will be present in the 1470–1360 cm⁻¹ range.

C-O-C Stretching: A crucial vibration for identifying the propoxymethyl group is the asymmetric stretching of the C-O-C ether linkage, which typically produces a strong, characteristic band in the IR spectrum between 1150 cm⁻¹ and 1085 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for 3-Methyl-5-(propoxymethyl)isoxazole based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Isoxazole Ring | C=N Stretch | 1630 - 1580 | Medium to Strong |

| Isoxazole Ring | C=C Stretch | 1500 - 1450 | Medium |

| Isoxazole Ring | N-O Stretch | 1420 - 1380 | Medium |

| Isoxazole Ring | C-O-N Linkage | 1300 - 1200 | Medium |

| Propoxymethyl Group | Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Propoxymethyl Group | Aliphatic C-H Bend | 1470 - 1360 | Variable |

| Propoxymethyl Group | C-O-C Ether Stretch | 1150 - 1085 | Strong |

| Methyl Group | C-H Stretch (on ring) | ~2920 | Medium |

This table is generated based on typical vibrational frequencies for the specified functional groups and data from related isoxazole compounds.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern how molecules pack in the solid state.

Determination of Solid-State Molecular Geometry and Conformation

As of the current literature survey, a single-crystal X-ray diffraction study for 3-Methyl-5-(propoxymethyl)isoxazole has not been reported. Therefore, the precise bond lengths, bond angles, and torsional angles defining its solid-state geometry and the specific conformation of the propoxymethyl side chain relative to the isoxazole ring are not experimentally determined.

However, based on crystallographic data from other 3,5-disubstituted isoxazole derivatives, it is expected that the isoxazole ring itself would be essentially planar. dergipark.org.tr The bond lengths within the ring, such as the C=N, C=C, C-O, and N-O bonds, would be expected to fall within established ranges for such heterocyclic systems. dergipark.org.tr The conformation of the propoxymethyl group would be determined by the rotation around the C5-CH₂ and CH₂-O bonds, likely adopting a staggered conformation to minimize steric hindrance.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized chemical compounds. For a volatile substance like 3-Methyl-5-(propoxymethyl)isoxazole, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

GC-MS combines two powerful analytical techniques to provide comprehensive information about the components of a sample. Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z).

For the analysis of 3-Methyl-5-(propoxymethyl)isoxazole, a sample would be injected into the GC, where it is vaporized. The compound would travel through a capillary column, and its retention time—the time it takes to travel through the column—would be a characteristic property under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). ekb.eg

High-Performance Liquid Chromatography (HPLC) and LC-MS for Non-Volatile Samples

The analysis of non-volatile isoxazole derivatives such as 3-Methyl-5-(propoxymethyl)isoxazole is predominantly carried out using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques are instrumental in the purification, quantification, and structural confirmation of the compound, particularly in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of isoxazole derivatives due to its high resolution and sensitivity. For a compound like 3-Methyl-5-(propoxymethyl)isoxazole, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase and a polar mobile phase.

Methodology and Findings:

While specific validated methods for 3-Methyl-5-(propoxymethyl)isoxazole are not extensively detailed in publicly available research, general methods for analogous isoxazole compounds provide a strong indication of suitable analytical conditions. For instance, the analysis of other isoxazole derivatives often utilizes a C18 column as the stationary phase. nih.gov

A typical HPLC method for a non-volatile isoxazole derivative would involve the following:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice, offering excellent separation for a wide range of medium-polarity compounds. nih.gov

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (typically acetonitrile (B52724) or methanol) is frequently used. The gradient allows for the effective separation of the main compound from any impurities or degradation products.

Detection: UV detection is standard, with the wavelength set to the absorbance maximum of the isoxazole ring system. For many isoxazoles, this falls within the 210-280 nm range.

Flow Rate: A flow rate of around 1.0 mL/min is generally optimal for analytical separations on a standard 4.6 mm ID column. nih.gov

The data obtained from HPLC analysis is crucial for determining the purity of synthesized 3-Methyl-5-(propoxymethyl)isoxazole. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantification.

Interactive Data Table: Illustrative HPLC Parameters for Isoxazole Derivatives

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | C18 (Octadecylsilyl) | Provides a non-polar surface for reversed-phase chromatography. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Elution Mode | Gradient | Allows for separation of compounds with a range of polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the mobile phase through the column. |

| Column Temperature | 25 - 40 °C | Affects retention time and peak shape. |

| Detection Wavelength | 210 - 280 nm (UV) | To monitor the elution of the compound. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for the structural elucidation and sensitive detection of 3-Methyl-5-(propoxymethyl)isoxazole. This is particularly useful for confirming the identity of the compound in complex mixtures and for metabolic studies. researchgate.net

Methodology and Findings:

In LC-MS analysis, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. For isoxazole derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules [M+H]+ with minimal fragmentation. nih.gov

Key aspects of LC-MS analysis include:

Ionization: ESI in positive ion mode is generally preferred for isoxazoles as the nitrogen atom in the ring can be readily protonated.

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, each offering different advantages in terms of resolution, mass accuracy, and scan speed.

MS/MS Analysis: Tandem mass spectrometry (MS/MS) can be performed to further confirm the structure. In this technique, the protonated molecule is isolated and fragmented, and the resulting fragmentation pattern provides valuable structural information.

For 3-Methyl-5-(propoxymethyl)isoxazole, the expected protonated molecule [M+H]+ would have a specific mass-to-charge ratio (m/z) that can be precisely measured. The fragmentation in an MS/MS experiment would likely involve cleavage of the propoxymethyl side chain and potentially the opening of the isoxazole ring, providing a characteristic fingerprint for the compound.

Interactive Data Table: Expected LC-MS Data for 3-Methyl-5-(propoxymethyl)isoxazole

| Parameter | Expected Value/Information | Purpose |

| Molecular Formula | C8H13NO2 | To calculate the exact mass. |

| Molecular Weight | 155.19 g/mol | Approximate mass of the molecule. |

| Ionization Mode | ESI Positive | To generate protonated molecules. |

| Expected [M+H]+ | m/z 156.10 | Primary ion observed in the mass spectrum. |

| Expected [M+Na]+ | m/z 178.08 | Potential sodium adduct. |

| Key MS/MS Fragments | Fragments corresponding to the loss of the propoxy group or the entire propoxymethyl side chain. | Structural confirmation. |

While detailed LC-MS studies specifically on 3-Methyl-5-(propoxymethyl)isoxazole are not widely reported in the literature, the general principles of LC-MS analysis of small organic molecules are directly applicable. The combination of retention time from the LC and the mass spectral data from the MS provides a high degree of confidence in the identification and quantification of this compound.

Computational and Theoretical Studies on 3 Methyl 5 Propoxymethyl Isoxazole

Quantum Chemical Calculations

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energies)

No research findings are available.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

No research findings are available.

Dipole Moment and Polarizability Calculations

No research findings are available.

Conformational Analysis and Energetic Landscapes

No research findings are available.

Molecular Modeling and Dynamics Simulations

Simulating Intramolecular Dynamics and Conformational Flexibility

No research findings are available.

Intermolecular Interaction Analysis with Solvent Systems or Reagents

The interaction of 3-Methyl-5-(propoxymethyl)isoxazole with its environment, such as solvents or reagents, is crucial for understanding its reactivity and behavior in solution. Computational methods, particularly those based on quantum mechanics, can model these interactions with a high degree of accuracy.

The isoxazole (B147169) ring itself is a five-membered heterocycle containing both a nitrogen and an oxygen atom adjacent to each other. This arrangement leads to a specific distribution of electron density, making the molecule capable of various types of intermolecular interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the C-H bonds of the methyl and propoxymethyl groups can act as weak hydrogen bond donors. The oxygen atom in the ring and the ether oxygen in the propoxymethyl group are also potential hydrogen bond acceptor sites.

Studies on similar 3,5-disubstituted isoxazoles have shown that they can form hydrogen bonds with protic solvents like water or alcohols. mdpi.com The strength and nature of these interactions can be quantified using computational methods, such as by calculating the interaction energies and analyzing the topology of the electron density.

Furthermore, the isoxazole ring system can participate in π-π stacking interactions with other aromatic systems. The propoxymethyl substituent, with its flexible chain, can adopt various conformations to optimize interactions with surrounding molecules. In non-polar solvents, van der Waals forces will be the dominant mode of interaction.

Theoretical studies on ring-opened isoxazole have revealed the presence of diradical states, which can have significant implications for its reactivity with certain reagents. nsf.govacs.org Electron capture can trigger the cleavage of the weak N-O bond, leading to a reactive intermediate. This suggests that the interaction with reducing agents could be a key aspect of its chemistry.

A summary of the potential intermolecular interactions is presented in the table below.

| Type of Interaction | Potential Participating Atoms/Groups | Interacting Species Example |

| Hydrogen Bonding (Acceptor) | Isoxazole Nitrogen, Ether Oxygen | Water, Alcohols |

| Hydrogen Bonding (Donor) | Methyl C-H, Propoxymethyl C-H | Water, Ethers |

| π-π Stacking | Isoxazole Ring | Aromatic Solvents (e.g., Benzene) |

| van der Waals Forces | Entire Molecule | Non-polar Solvents (e.g., Hexane) |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. While specific QSRR models for 3-Methyl-5-(propoxymethyl)isoxazole are not available, studies on other isoxazole derivatives have established methodologies that can be conceptually applied. nih.govresearchgate.net

QSRR models for isoxazoles often utilize a variety of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. These can be broadly categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include branching indices and connectivity indices.

Geometrical Descriptors: These describe the 3D shape and size of the molecule, such as molecular volume and surface area.

A hypothetical QSRR study for a series of 3,5-disubstituted isoxazoles, including 3-Methyl-5-(propoxymethyl)isoxazole, could aim to predict a specific reactivity parameter, such as the rate constant for a particular reaction. The model would be built by calculating a range of descriptors for each compound and then using statistical methods, like multiple linear regression or machine learning algorithms, to find the best correlation with the experimental reactivity data.

For example, a study on the anti-inflammatory activity of isoxazole derivatives successfully developed a QSAR (a related concept focusing on biological activity) model, demonstrating the applicability of these methods to the isoxazole scaffold. nih.govresearchgate.net

In Silico Prediction of Chemical Properties and Reactivity Parameters

In the absence of extensive experimental data, in silico methods provide a valuable means to predict various chemical properties and reactivity parameters of 3-Methyl-5-(propoxymethyl)isoxazole. These predictions are based on its chemical structure and are derived from established theoretical models and databases.

A variety of software and web-based tools can be used to predict properties such as:

Physicochemical Properties: These include molecular weight, logP (a measure of lipophilicity), water solubility, and polar surface area. These properties are crucial for understanding the compound's behavior in different environments and its potential for applications such as drug design. frontiersin.org

Reactivity Parameters: Quantum chemical calculations can provide key reactivity indices. The HOMO and LUMO energies, for instance, are indicative of the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical stability. researchgate.net Fukui functions can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack.

Spectroscopic Properties: Computational methods can also predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the structural elucidation of the compound and its derivatives. unifi.it

Below is a table of some predicted properties for 3-Methyl-5-(propoxymethyl)isoxazole based on general in silico models for organic molecules.

| Property | Predicted Value/Information | Significance |

| Molecular Weight | 155.19 g/mol | Basic physical property. |

| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. |

| Polar Surface Area | ~30 - 40 Ų | Influences membrane permeability. |

| HOMO Energy | Relates to susceptibility to electrophilic attack. | |

| LUMO Energy | Relates to susceptibility to nucleophilic attack. | |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. researchgate.net |

It is important to note that these in silico predictions are theoretical estimations and require experimental validation. However, they provide a valuable starting point for understanding the chemical nature of 3-Methyl-5-(propoxymethyl)isoxazole and for guiding future experimental work.

Synthesis and Chemical Reactivity of Derivatives and Analogues of 3 Methyl 5 Propoxymethyl Isoxazole

Systematic Variation of the 5-Substituent: Synthesis and Reactivity of Related Alkoxymethyl and Aryloxymethyl Analogues

The synthesis of 3-methyl-5-(alkoxymethyl)- and 3-methyl-5-(aryloxymethyl)isoxazoles is typically achieved through the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne. For the synthesis of the parent compound, 3-methyl-5-(propoxymethyl)isoxazole, the reaction would involve acetonitrile (B52724) oxide and 1-propoxy-2-butyne. By systematically varying the alcohol used to generate the propoxy ether, a diverse library of alkoxymethyl and aryloxymethyl analogues can be prepared.

The reactivity of these analogues is largely influenced by the nature of the R group in the 5-alkoxymethyl substituent. Electron-donating R groups tend to increase the electron density of the isoxazole (B147169) ring, potentially enhancing its susceptibility to electrophilic attack, although such reactions are generally unfavorable for isoxazoles. Conversely, electron-withdrawing groups can decrease the ring's electron density, making it more susceptible to nucleophilic attack, particularly ring-opening reactions under harsh conditions.

Table 1: Illustrative Synthesis of 3-Methyl-5-(alkoxymethyl/aryloxymethyl)isoxazole Analogues

| R Group in R-O-CH₂-C≡CH | Product: 3-Methyl-5-(R-oxymethyl)isoxazole | Representative Synthetic Method |

| Ethyl | 3-Methyl-5-(ethoxymethyl)isoxazole | [3+2] cycloaddition of acetonitrile oxide with 1-ethoxy-2-butyne |

| Isopropyl | 3-Methyl-5-(isopropoxymethyl)isoxazole | [3+2] cycloaddition of acetonitrile oxide with 1-isopropoxy-2-butyne |

| Phenyl | 3-Methyl-5-(phenoxymethyl)isoxazole | [3+2] cycloaddition of acetonitrile oxide with 1-phenoxy-2-butyne |

| 4-Nitrophenyl | 3-Methyl-5-((4-nitrophenoxy)methyl)isoxazole | [3+2] cycloaddition of acetonitrile oxide with 1-((4-nitrophenoxy)methyl)-2-butyne |

Exploration of Modifications at the 3-Methyl Position: Synthesis and Reactivity of Substituted Methyl Analogues

Modifications at the 3-methyl position of 3-methyl-5-(propoxymethyl)isoxazole can be achieved by utilizing different nitrile oxides in the [3+2] cycloaddition reaction. For instance, using propionitrile (B127096) oxide would yield a 3-ethyl analogue, while chloroacetonitrile (B46850) oxide would introduce a chloromethyl group.

The reactivity of the 3-substituent is highly dependent on its chemical nature. A 3-chloromethyl group, for example, provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The acidity of the protons on the 3-methyl group can also be exploited for condensation reactions with aldehydes and ketones under basic conditions, leading to the formation of styryl-type derivatives.

Hybrid Compounds Incorporating the 3-Methyl-5-isoxazole Scaffold with Other Heterocyclic Systems

The synthesis of hybrid molecules that couple the 3-methyl-5-(propoxymethyl)isoxazole core with other heterocyclic systems can lead to compounds with novel biological activities and material properties. One common strategy involves the functionalization of the 3-methyl or 5-propoxymethyl group to enable coupling reactions.

For example, the 3-methyl group can be halogenated and then used in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to attach other heterocyclic rings. Alternatively, the propoxymethyl group could be modified to terminate in a reactive functional group, such as an alkyne or an azide, for use in "click chemistry" reactions to link the isoxazole to another heterocycle.

Comparative Reactivity Studies of Novel Derivatives

Comparative studies on the reactivity of newly synthesized analogues are crucial for understanding their chemical behavior. A key area of investigation is the stability of the isoxazole ring to various reaction conditions. For instance, the ring is susceptible to cleavage under reductive conditions, often leading to the formation of β-aminoenones. The rate and outcome of this reduction can be significantly influenced by the electronic nature of the substituents at the 3 and 5 positions.

Another important aspect is the relative reactivity of different positions on the isoxazole ring towards electrophilic substitution. While generally unreactive, forcing conditions can lead to substitution, and the directing effects of the 3- and 5-substituents would be a key area of study.

Table 2: Predicted Relative Reactivity of Selected Analogues

| Analogue | Predicted Reactivity towards Ring Opening (Reductive Cleavage) | Predicted Reactivity of 3-Methyl/Substituent |

| 3-Methyl-5-(phenoxymethyl)isoxazole | Higher than alkyl analogues due to phenoxy group | Standard reactivity |

| 3-(Chloromethyl)-5-(propoxymethyl)isoxazole | Similar to parent compound | High (susceptible to nucleophilic substitution) |

| 3-Methyl-5-((4-nitrophenoxy)methyl)isoxazole | Highest due to electron-withdrawing nitro group | Standard reactivity |

Design Strategies for Modulating Chemical Properties via Structural Analogue Synthesis

The design of novel 3-methyl-5-(propoxymethyl)isoxazole analogues with specific chemical properties is guided by a deep understanding of structure-property relationships. To enhance the stability of the isoxazole ring, for example, one might introduce bulky substituents at the 3- and 5-positions to sterically hinder approaches by reagents that could initiate ring cleavage.

To modulate the electronic properties, electron-donating or electron-withdrawing groups can be systematically incorporated into the 3- and 5-substituents. This can be used to fine-tune the reactivity of the molecule, for example, by altering the pKa of nearby functional groups or by modifying the redox potential of the isoxazole core. The synthesis of a focused library of analogues with systematic variations allows for the development of quantitative structure-property relationships (QSPRs), which can then be used to predict the properties of yet-unsynthesized compounds.

Future Perspectives in Research on 3 Methyl 5 Propoxymethyl Isoxazole

Development of Novel and Highly Efficient Catalytic Systems for its Synthesis

The synthesis of 3,5-disubstituted isoxazoles, the structural class to which 3-Methyl-5-(propoxymethyl)isoxazole belongs, is a well-explored area, yet there remains significant room for improvement in catalytic efficiency, selectivity, and environmental compatibility. nih.gov Future research will likely focus on moving beyond traditional methods to develop more sophisticated catalytic systems.

The most common route to isoxazoles is the [3+2] cycloaddition of an alkyne with a nitrile oxide. nih.govmdpi.com Catalysts play a crucial role in controlling the regioselectivity and efficiency of this transformation. organic-chemistry.org While copper(I)-catalyzed cycloadditions are widely used, future work could explore a broader range of metal catalysts. organic-chemistry.orgnih.gov For instance, gold (AuCl₃) and palladium (Pd) have shown efficacy in the cycloisomerization and cascade annulation reactions of specific oxime precursors to form isoxazoles. organic-chemistry.org Hypervalent iodine reagents have also emerged as efficient catalysts for the intramolecular oxidative cycloaddition of aldoximes, offering a metal-free alternative. mdpi.com

A significant future direction is the development of "green" catalytic systems. This includes using water as a solvent, which has been shown to be effective for the synthesis of some isoxazole (B147169) derivatives, offering advantages in terms of cost, safety, and environmental impact. mdpi.com Another green approach involves the use of heterogeneous or reusable catalysts, such as silica-supported catalysts or nano-organo catalysts, which simplify product purification and reduce waste. mdpi.comnih.gov

| Catalyst Type | Potential Reaction | Key Advantages for Synthesis | Reference |

|---|---|---|---|

| Copper(I) Salts (e.g., CuCl) | [3+2] Cycloaddition of nitrile oxide with an alkyne | High reliability, wide substrate scope, well-established methodology. | organic-chemistry.orgthieme-connect.com |

| Gold(III) Chloride (AuCl₃) | Cycloisomerization of α,β-acetylenic oximes | High yields under moderate conditions, selective for 3,5-disubstituted products. | organic-chemistry.org |

| Palladium Catalysts | Four-component coupling or cascade annulation | High overall yields, time-saving procedures through multi-step sequences. | organic-chemistry.org |

| Hypervalent Iodine(III) | Intramolecular oxidative cycloaddition of aldoximes | Metal-free, robust, high yields, does not require heating. | mdpi.com |

| Nano-Organo Catalysts (e.g., Cell-Pr-NH₂) | One-pot multicomponent synthesis | Green (aqueous conditions), low cost, simple purification, good yields. | mdpi.com |

Advanced Mechanistic Investigations Utilizing State-of-the-Art Analytical Tools

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. solubilityofthings.com For the synthesis of 3-Methyl-5-(propoxymethyl)isoxazole, future research will benefit from the application of advanced analytical techniques to elucidate the intricate details of its formation. numberanalytics.com

While the general mechanism of the [3+2] cycloaddition is understood to proceed via either a concerted pericyclic pathway or a stepwise diradical intermediate, the specific transition states and intermediates can be influenced by catalysts, solvents, and substituents. nih.gov State-of-the-art analytical tools can provide unprecedented insight. For example, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can monitor reaction progress in real-time, identifying transient intermediates that are crucial to the reaction pathway. core.ac.uk High-resolution mass spectrometry (HR-MS) can be used to detect and characterize intermediates and products with high precision. nih.gov

Furthermore, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mechanistic investigation. numberanalytics.com DFT calculations can model reaction pathways, optimize the geometries of reactants, transition states, and products, and predict reaction energies. numberanalytics.comnumberanalytics.com This allows researchers to compare different potential mechanisms, understand the role of the catalyst in lowering activation barriers, and explain observed regioselectivity, providing a level of detail that is often inaccessible through experimental methods alone. organic-chemistry.org

| Analytical Tool | Information Provided for Mechanistic Study | Reference |

|---|---|---|

| In-situ NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation; detection of reaction intermediates. | numberanalytics.comcore.ac.uk |

| High-Resolution Mass Spectrometry (HR-MS) | Precise mass determination for the characterization of products and intermediates. | nih.gov |

| Cyclic Voltammetry | Studies the electrochemical behavior and redox processes of the molecule. | nih.gov |

| X-ray Crystallography | Confirms the absolute structure of solid products, validating reaction outcomes. | mdpi.com |

| Density Functional Theory (DFT) | Computational modeling of reaction pathways, transition states, and energies; prediction of selectivity. | numberanalytics.com |

Exploration of New Chemical Transformations and Applications in Materials Science

The isoxazole ring is not merely a synthetic endpoint; it is a versatile scaffold that can undergo various chemical transformations and serve as a core component in advanced materials. researchgate.netbenthamdirect.com Future research on 3-Methyl-5-(propoxymethyl)isoxazole should explore its reactivity and potential incorporation into functional materials.

The isoxazole ring is known to undergo transformations such as ring-opening reactions to yield valuable synthetic intermediates like β-hydroxy ketones or γ-amino alcohols. researchgate.netbenthamdirect.com Other potential reactions include electrophilic substitution (e.g., bromination, iodination) on the C4 position, cycloadditions, and rearrangements. researchgate.netscilit.com Investigating these transformations for 3-Methyl-5-(propoxymethyl)isoxazole could open pathways to a diverse range of new molecules.

In materials science, isoxazole derivatives have found applications due to their unique electronic and optical properties. researchgate.netscilit.com They have been incorporated into photochromic materials, electrochemical probes, liquid crystals, and dyes for solar cells. researchgate.netscilit.com The specific substituents on the isoxazole ring, such as the methyl and propoxymethyl groups in the target compound, can tune these properties. Future studies could involve synthesizing polymers or liquid crystals incorporating the 3-Methyl-5-(propoxymethyl)isoxazole unit and characterizing their physical and optical properties, potentially leading to new materials for electronics or display technologies.

| Transformation Type | Potential Product Class | Significance | Reference |

|---|---|---|---|

| Reductive Ring Opening | β-Hydroxy ketones, γ-Amino alcohols | Access to valuable acyclic synthetic building blocks. | benthamdirect.com |

| Electrophilic Halogenation | 4-Halo-3-methyl-5-(propoxymethyl)isoxazole | Creates a handle for further functionalization via cross-coupling reactions. | researchgate.net |

| Photoisomerization | Rearranged isomers | Potential for developing photoresponsive materials. | researchgate.netscilit.com |

| Polymerization | Isoxazole-containing polymers | Development of new materials with tailored electronic or optical properties. | benthamdirect.com |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To transition a compound from laboratory curiosity to practical application, scalable and efficient synthesis is paramount. Flow chemistry and automated synthesis platforms represent a paradigm shift from traditional batch processing, offering enhanced safety, reproducibility, and scalability. springerprofessional.desci-hub.se

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and reaction time. mdpi.com This precise control often leads to higher yields, cleaner reactions, and the ability to safely handle hazardous intermediates. ethernet.edu.et For the synthesis of 3-Methyl-5-(propoxymethyl)isoxazole, a multi-step sequence could be "telescoped" into a single continuous process, eliminating the need for isolating intermediates and significantly reducing production time. uc.pt

Integrating flow reactors with automated platforms allows for high-throughput experimentation and optimization. rsc.org An automated system can rapidly screen different catalysts, solvents, and temperature conditions to identify the optimal parameters for synthesizing 3-Methyl-5-(propoxymethyl)isoxazole. europa.eu Furthermore, combining automation with machine learning algorithms can guide experimentation, accelerating the discovery of optimized reaction conditions and enabling efficient scale-up for potential industrial production. rsc.org This approach not only speeds up research and development but also provides a robust and efficient pathway for manufacturing. researchgate.net

| Advantage of Flow Chemistry | Application to Synthesis of 3-Methyl-5-(propoxymethyl)isoxazole | Reference |

|---|---|---|

| Enhanced Safety | Safe handling of potentially unstable intermediates like nitrile oxides in small, controlled volumes. | ethernet.edu.et |

| Precise Process Control | Superior control over temperature and residence time, leading to higher yields and selectivity. | mdpi.com |

| Rapid Optimization | Automated systems can quickly screen a wide range of reaction conditions. | europa.eu |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production by running the system for longer. | mdpi.com |

| Process Automation | Integration with machine learning for intelligent, data-driven optimization of the synthesis. | rsc.org |

Q & A

Q. What are the common synthetic routes for 3-methyl-5-(propoxymethyl)isoxazole, and how are reaction conditions optimized?

- Methodological Answer: The synthesis of isoxazole derivatives often involves cycloaddition or condensation reactions. For example, nitrile oxides can undergo hypervalent iodine-induced cycloaddition with alkynes to form isoxazole cores, as demonstrated in the synthesis of structurally similar compounds like 5-(4-methoxyphenyl)-3-phenylisoxazole . Metal-free routes, such as microwave-assisted or solid-supported methods, are increasingly prioritized to reduce toxicity and improve sustainability . Key variables affecting yield include temperature (optimal range: 60–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of intermediates like ethyl nitroacetate . Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is structural characterization performed for 3-methyl-5-(propoxymethyl)isoxazole derivatives?

- Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy: H and C NMR identify substituent patterns (e.g., propoxymethyl protons at δ 3.4–4.1 ppm and isoxazole ring carbons at δ 95–160 ppm) .

- X-ray Crystallography: Bond lengths (e.g., N–O = 1.40–1.42 Å) and dihedral angles (e.g., 7.37° between isoxazole and phenyl rings) validate molecular geometry .

- Mass Spectrometry (HRMS): Accurate mass measurements confirm molecular formulas (e.g., [M+H] for CHNO: 180.0899) .

Q. What biological activities are associated with the isoxazole scaffold?

- Methodological Answer: Isoxazoles exhibit diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities. For instance, 3-phenyl-5-furan isoxazole derivatives show COX-2 inhibition (IC < 10 µM) and reduce ulcerogenic effects in vivo . The (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole derivative (ABT 418) demonstrates cholinergic activity, enhancing cognition in rodent models via α4β2 nicotinic receptor activation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in reaction mechanisms or bioactivity data?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model reaction pathways, such as the hypervalent iodine-mediated cycloaddition of nitrile oxides, to explain regioselectivity in isoxazole formation . Molecular docking (AutoDock Vina) predicts binding affinities of derivatives to targets like COX-2 or HDACs, reconciling discrepancies between in vitro and in vivo efficacy. For example, a 3-phenyl-5-furan isoxazole derivative showed a docking score of −9.2 kcal/mol against COX-2, correlating with its anti-inflammatory activity .

Q. What strategies address low yields in metal-free isoxazole syntheses?

- Methodological Answer: Yield optimization focuses on:

- Catalyst Design: Organocatalysts (e.g., pyrrolidine derivatives) improve enamine formation in condensation reactions .

- Microwave Assistance: Reduces reaction time (e.g., from 12 h to 30 min) and increases purity by minimizing side products .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nitroacetate reactivity in Schiff base condensations .

Q. How do substituent effects influence the photostability and bioactivity of 3-methyl-5-(propoxymethyl)isoxazole derivatives?

- Methodological Answer: Electron-withdrawing groups (e.g., nitro or carbonyl) on the isoxazole ring reduce photodegradation rates by stabilizing the excited state, as shown in UV-Vis studies (λ shift from 280 nm to 310 nm) . Conversely, bulky alkyl chains (e.g., propoxymethyl) enhance lipophilicity (logP > 2.5), improving blood-brain barrier penetration for neuroactive compounds like ABT 418 .

Q. What analytical techniques are critical for detecting isoxazole degradation products in stability studies?

- Methodological Answer: Accelerated stability testing (40°C/75% RH for 6 months) coupled with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.